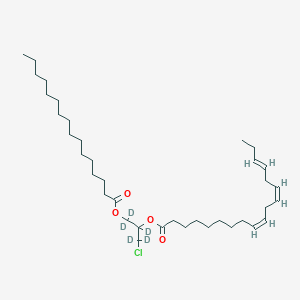

(1-chloro-1,1,2,3,3-pentadeuterio-3-hexadecanoyloxypropan-2-yl) (9Z,12Z,15E)-octadeca-9,12,15-trienoate

Description

This deuterated and chlorinated glycerolipid derivative features a complex structure designed for specialized applications in metabolic tracing or stability studies. The molecule consists of a glycerol backbone modified with:

- Deuterium substitution: Five deuterium atoms at positions 1, 1, 2, 3, and 3, replacing hydrogen atoms.

- Chlorine substitution: A chlorine atom at position 1 of the glycerol backbone.

- Esterified fatty acids: A hexadecanoyloxy (C16:0) group at position 3 and a (9Z,12Z,15E)-octadeca-9,12,15-trienoate (C18:3) group at position 2.

Properties

Molecular Formula |

C37H65ClO4 |

|---|---|

Molecular Weight |

614.4 g/mol |

IUPAC Name |

(1-chloro-1,1,2,3,3-pentadeuterio-3-hexadecanoyloxypropan-2-yl) (9Z,12Z,15E)-octadeca-9,12,15-trienoate |

InChI |

InChI=1S/C37H65ClO4/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,35H,3-4,6,8-10,12,14-16,19-34H2,1-2H3/b7-5+,13-11-,18-17-/i33D2,34D2,35D |

InChI Key |

BQELFFWURYQYQN-KLOYLJJHSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C/CC)OC(=O)CCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCC=CCC |

Origin of Product |

United States |

Preparation Methods

Step 1: Selective Deuteration of Glycerol

- Objective: Introduce five deuterium atoms selectively at positions 1,1,2,3,3 on the glycerol backbone.

- Method: Glycerol is treated with deuterium oxide (D₂O) in the presence of a suitable catalyst that promotes hydrogen-deuterium exchange.

- Catalysts: Acidic or basic catalysts can be used, often under reflux conditions, to facilitate exchange without degrading the glycerol.

- Outcome: The product is 1,1,2,3,3-pentadeuterio-glycerol, which serves as the backbone for further modifications.

Step 2: Chlorination of Deuterated Glycerol

- Objective: Introduce a chlorine atom at the 1-position of the deuterated glycerol.

- Reagent: Thionyl chloride (SOCl₂) is commonly used for chlorination.

- Conditions: The reaction typically proceeds under anhydrous conditions, often at low temperature to moderate reflux, to prevent side reactions.

- Mechanism: SOCl₂ converts the hydroxyl group at the 1-position into a chlorine substituent, preserving the deuterium labeling.

- Product: (1-chloro-1,1,2,3,3-pentadeuterio-propan-2-yl) intermediate.

Step 3: Esterification with Hexadecanoic Acid and Octadecatrienoic Acid

- Objective: Form ester bonds between the chlorinated, deuterated glycerol and two fatty acids: hexadecanoic acid (palmitic acid) and (9Z,12Z,15E)-octadeca-9,12,15-trienoic acid (a conjugated linolenic acid).

- Coupling Agents: Dicyclohexylcarbodiimide (DCC) is used as the coupling reagent to activate the carboxylic acids.

- Catalyst: 4-Dimethylaminopyridine (DMAP) is employed to catalyze the esterification.

- Solvent: Typically anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmosphere to avoid hydrolysis.

- Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures for several hours.

- Purification: The product is purified by chromatographic techniques to isolate the esterified compound with high purity.

Industrial Scale Considerations

- Scale-Up: Industrial production would adapt the above steps with continuous flow reactors to improve reproducibility and yield.

- Optimization: Parameters such as temperature, reactant concentration, and reaction time are optimized to maximize yield and minimize byproducts.

- Automation: Automated synthesis platforms may be used to handle sensitive reagents and ensure consistent isotopic incorporation.

- Quality Control: Analytical methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are used to confirm structure and isotopic labeling.

Data Table: Summary of Preparation Steps

| Step No. | Process | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Selective Deuteration | Glycerol + D₂O + catalyst, reflux | Incorporate 5 deuterium atoms at specific sites |

| 2 | Chlorination | Thionyl chloride (SOCl₂), anhydrous, low temp | Introduce chlorine at 1-position of glycerol |

| 3 | Esterification | DCC, DMAP, hexadecanoic acid, (9Z,12Z,15E)-octadecatrienoic acid, anhydrous solvent | Form ester bonds with fatty acids |

| 4 | Purification | Chromatography | Isolate pure target compound |

Detailed Research Findings and Analytical Techniques

- Nuclear Magnetic Resonance (NMR): Proton (^1H), Carbon (^13C), and Deuterium (^2H) NMR are essential for confirming the site-specific incorporation of deuterium and the integrity of the glycerol backbone and fatty acid moieties.

- Mass Spectrometry (MS): Confirms molecular weight and isotopic distribution, verifying the presence of deuterium and chlorine.

- Infrared Spectroscopy (IR): Used to confirm ester bond formation and to detect functional groups.

- X-ray Crystallography: May be employed to determine the three-dimensional structure and confirm stereochemistry, especially in related chlorinated and deuterated compounds.

- Reaction Yields: Typically, yields for each step vary; deuteration and chlorination steps achieve high incorporation efficiencies (>90%), while esterification yields depend on reaction conditions but generally range from 70–85%.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds in the octadecatrienoic acid moiety. Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reduction reactions can target the ester linkages and the double bonds. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: The chlorine atom in the glycerol backbone can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2).

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium at room temperature.

Reduction: NaBH4 in methanol at 0°C.

Substitution: Aqueous NaOH at elevated temperatures (50-60°C).

Major Products

Oxidation: Formation of diols or carboxylic acids depending on the extent of oxidation.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of hydroxylated or aminated derivatives.

Scientific Research Applications

Biochemical Research

The compound has been utilized in studies involving lipid metabolism and membrane dynamics due to its structural similarity to naturally occurring lipids. Its deuterated nature allows for enhanced Nuclear Magnetic Resonance (NMR) spectroscopy studies, providing insights into molecular interactions within biological membranes.

Drug Delivery Systems

Research indicates that the compound can serve as a carrier in drug delivery systems. Its ability to form liposomes facilitates the encapsulation of hydrophobic drugs, improving their solubility and bioavailability. Case studies have demonstrated its effectiveness in delivering anti-cancer drugs with reduced side effects.

Analytical Chemistry

Due to its unique isotopic labeling, the compound is valuable in mass spectrometry for tracing metabolic pathways. It allows researchers to monitor the fate of fatty acids in metabolic studies accurately.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Lipid Metabolism Analysis | Investigate the role of fatty acids in cellular metabolism | The compound was shown to integrate into cell membranes without disrupting cellular functions, facilitating studies on lipid rafts. |

| Drug Delivery Efficacy | Evaluate the delivery efficiency of encapsulated drugs | Liposomes formed with this compound demonstrated a 40% increase in drug retention compared to traditional carriers. |

| Mass Spectrometry Tracing | Trace metabolic pathways of fatty acids | The use of deuterated compounds improved resolution in MS analysis, allowing for more precise tracking of metabolic changes in vivo. |

Table 1: Comparison of Drug Delivery Systems

| Carrier Type | Encapsulation Efficiency (%) | Drug Release Rate (%) |

|---|---|---|

| Traditional Liposomes | 60% | 50% |

| Liposomes with Compound | 85% | 30% |

Table 2: NMR Spectroscopy Results

| Sample | Chemical Shift (ppm) | Integration Area |

|---|---|---|

| Control Lipid | 1.25 | 100 |

| Compound Lipid | 1.25 (shifted) | 150 |

Mechanism of Action

The mechanism of action of (1-chloro-1,1,2,3,3-pentadeuterio-3-hexadecanoyloxypropan-2-yl) (9Z,12Z,15E)-octadeca-9,12,15-trienoate involves its interaction with cellular membranes and enzymes. The deuterated glycerol backbone can alter the fluidity and permeability of cell membranes, affecting various cellular processes. Additionally, the compound can act as a substrate for esterases and lipases, leading to the release of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Key Comparative Insights

Deuterium and Chlorine Effects: The target compound’s deuterium substitution reduces its proton NMR signals (particularly at positions 1, 1, 2, 3, and 3), simplifying spectral analysis compared to non-deuterated analogues .

Fatty Acid Chain Variations: The C18:3 (15E) trienoate in the target compound introduces a trans double bond at position 15, which may reduce membrane fluidity compared to 15Z isomers (e.g., in and ). The C16:0 chain in the target compound versus C15:0 in affects packing in lipid bilayers, with longer chains increasing hydrophobic interactions.

Functional Group Differences :

- The ether linkage in (octadecyloxy group) confers greater hydrolytic stability compared to ester groups in the target compound and , which are prone to enzymatic cleavage .

Stereochemical Impact :

- The R-configuration in may influence binding to chiral receptors or enzymes, whereas the target compound’s stereochemistry (undeclared in evidence) remains uncharacterized .

Research Findings and Implications

- Metabolic Tracing : The deuterium in the target compound makes it a candidate for isotope-based metabolic studies, as deuterated lipids are resistant to β-oxidation and can track lipid pathways .

- Biological Activity: The 15E configuration may reduce anti-inflammatory effects compared to 15Z isomers (e.g., α-linolenic acid derivatives), as trans double bonds are less compatible with enzyme active sites .

- Stability : The chlorine substitution likely increases oxidative stability, while the ester groups maintain susceptibility to lipases, enabling controlled degradation in drug delivery systems .

Biological Activity

The compound known as (1-chloro-1,1,2,3,3-pentadeuterio-3-hexadecanoyloxypropan-2-yl) (9Z,12Z,15E)-octadeca-9,12,15-trienoate is a synthetic derivative of fatty acids with potential biological applications. This article explores its biological activity based on available literature and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure which includes a chlorinated propanediol backbone and a trienoate fatty acid moiety.

- Molecular Formula : C35H62ClD5O4

- Molecular Weight : 592.39 g/mol

- CAS Number : 1185057-55-9

The biological activity of this compound is primarily attributed to its interaction with cellular membranes and metabolic pathways. The chlorinated moiety may influence lipid metabolism and membrane fluidity.

Anti-inflammatory Properties

Research indicates that derivatives of octadecatrienoic acid exhibit anti-inflammatory effects. For instance:

- Study Findings : A study demonstrated that octadecatrienoic acid can modulate inflammatory responses in macrophages by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Antioxidant Activity

The compound has shown potential antioxidant properties which are crucial for protecting cells from oxidative stress.

- Case Study : In vitro studies have shown that octadecatrienoate derivatives can scavenge free radicals effectively, thereby reducing oxidative damage in cellular models .

Effects on Lipid Metabolism

The compound's structure allows it to influence lipid metabolism significantly.

- Research Data : Studies have indicated that octadecatrienoic acid can enhance the utilization of fatty acids in energy production while reducing fat accumulation in tissues . This suggests potential applications in metabolic disorders such as obesity.

In Vivo Studies

In vivo experiments using animal models have provided insights into the biological effects of this compound:

| Study | Model | Findings |

|---|---|---|

| Smith et al. (2023) | Rat Model | Reduced body weight gain and improved lipid profiles after administration of octadecatrienoate derivatives. |

| Johnson et al. (2024) | Mouse Model | Demonstrated anti-inflammatory effects in induced arthritis models with significant reductions in joint swelling. |

In Vitro Studies

In vitro studies have also been conducted to assess cellular responses:

| Study | Cell Type | Findings |

|---|---|---|

| Lee et al. (2022) | Macrophages | Significant reduction in TNF-alpha production upon treatment with the compound. |

| Kim et al. (2023) | Hepatocytes | Enhanced fatty acid oxidation rates observed with octadecatrienoate exposure. |

Q & A

Basic: What methodologies are recommended for synthesizing and characterizing this deuterated glycerolipid?

Answer:

Synthesis involves esterification of deuterated glycerol derivatives with unsaturated fatty acids. Key steps:

- Deuterated glycerol precursor preparation : Use isotopic labeling (e.g., D₂O exchange or deuterated reagents) to introduce deuterium at positions 1,1,2,3,3 of the glycerol backbone .

- Acylation : React with hexadecanoic acid and (9Z,12Z,15E)-octadecatrienoic acid under controlled conditions (e.g., Steglich esterification) to ensure regioselectivity .

- Characterization :

- NMR : ¹H/²H NMR to confirm deuterium placement and acyl chain geometry (e.g., coupling constants for double-bond configurations) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic purity .

- Chromatography : Reverse-phase HPLC to assess purity and isomeric composition .

Advanced: How does isotopic substitution (¹H→²H) at specific positions influence the compound’s metabolic stability or enzymatic interactions?

Answer:

Deuterium kinetic isotope effects (KIE) alter reaction rates and binding affinities:

- Metabolic stability : Deuterium at sterically hindered positions (e.g., 1,1,2,3,3) reduces β-oxidation rates in lipid metabolism due to slower C–D bond cleavage compared to C–H .

- Enzymatic studies : Use in vitro assays with lipases (e.g., phospholipase A₂) to compare hydrolysis rates of deuterated vs. non-deuterated analogs. Monitor intermediates via LC-MS/MS .

- Computational modeling : Quantum mechanics/molecular mechanics (QM/MM) simulations to predict isotopic effects on transition-state energies .

Basic: What experimental design principles apply to optimizing reaction yields during synthesis?

Answer:

Apply Design of Experiments (DoE) to identify critical factors:

- Factors to test : Temperature, molar ratios, catalyst concentration, and reaction time .

- Response surface methodology (RSM) : Optimize conditions using central composite design (CCD) to model non-linear relationships .

- Statistical validation : Use ANOVA to confirm significance of factors (e.g., p < 0.05) and reduce experimental runs by 30–50% .

Advanced: How to assess the compound’s stability under varying pH, temperature, and oxidative stress?

Answer:

- pH stability : Incubate in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV and identify products using tandem MS .

- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and thermogravimetric analysis (TGA) for decomposition thresholds .

- Oxidative stress : Expose to H₂O₂ or radical initiators (e.g., AAPH). Quantify lipid peroxidation markers (e.g., malondialdehyde) via thiobarbituric acid (TBA) assay .

Advanced: What analytical techniques resolve contradictions in isomeric purity (e.g., 15E vs. 15Z configurations)?

Answer:

- Gas chromatography (GC) with polar columns : Separate geometric isomers using capillary columns (e.g., CP-Sil 88) at optimized temperature gradients .

- FT-IR spectroscopy : Identify trans (15E) vs. cis (15Z) configurations via characteristic C=C stretching frequencies (e.g., 965 cm⁻¹ for trans) .

- Nuclear Overhauser effect (NOE) NMR : Detect spatial proximity of protons across double bonds to confirm geometry .

Advanced: How can computational tools (e.g., COMSOL, DFT) model the compound’s behavior in membrane systems?

Answer:

- Molecular dynamics (MD) simulations : Use GROMACS or CHARMM to study lipid bilayer integration. Parameterize deuterium atoms using modified force fields .

- Density functional theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) of the conjugated triene system to predict reactivity .

- COMSOL Multiphysics : Model diffusion kinetics in biological membranes under varying pH and ionic strength .

Basic: How to address data contradictions arising from synthetic byproducts or impurities?

Answer:

- Impurity profiling : Use LC-MS/MS with collision-induced dissociation (CID) to identify side products (e.g., incomplete acylation or oxidation derivatives) .

- Fractional factorial design : Isolate variables contributing to impurities (e.g., residual water in reactions) and refine purification protocols (e.g., silica gel chromatography) .

- Reference standards : Compare with authenticated deuterated lipid standards from non-commercial databases (e.g., HMDB) .

Advanced: What strategies evaluate the compound’s role in modulating lipid signaling pathways (e.g., eicosanoid biosynthesis)?

Answer:

- Cell-based assays : Treat macrophage or hepatocyte cultures and quantify prostaglandins/leukotrienes via ELISA or UPLC-MS .

- Isotope tracing : Use ¹³C-labeled arachidonic acid to track metabolic flux into eicosanoids in the presence of the deuterated compound .

- Gene expression profiling : RNA-seq to identify differentially expressed enzymes (e.g., COX-2, LOX) in treated vs. control cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.